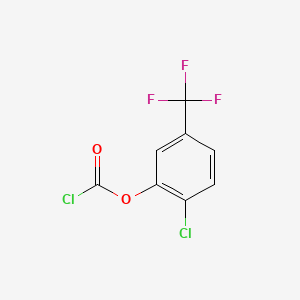
2-Chloro-5-(trifluoromethyl)phenyl chloroformate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(trifluoromethyl)phenyl chloroformate is an organic compound that belongs to the class of chloroformates. It is characterized by the presence of a chloroformate group attached to a phenyl ring substituted with chlorine and trifluoromethyl groups. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)phenyl chloroformate typically involves the reaction of 2-Chloro-5-(trifluoromethyl)phenol with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester. The general reaction scheme is as follows:
[ \text{2-Chloro-5-(trifluoromethyl)phenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle phosgene, which is a toxic and hazardous reagent. The process includes steps for the safe handling and disposal of by-products, ensuring compliance with environmental and safety regulations.
化学反应分析
Types of Reactions
2-Chloro-5-(trifluoromethyl)phenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-Chloro-5-(trifluoromethyl)phenol and carbon dioxide.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
2-Chloro-5-(trifluoromethyl)phenol: Formed from hydrolysis.
科学研究应用
2-Chloro-5-(trifluoromethyl)phenyl chloroformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the derivatization of proteins and peptides for analytical purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-5-(trifluoromethyl)phenyl chloroformate involves the reactivity of the chloroformate group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound can modify amino groups in proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- 2-Chloro-5-(trifluoromethyl)phenylacetic acid
Uniqueness
2-Chloro-5-(trifluoromethyl)phenyl chloroformate is unique due to its chloroformate group, which imparts distinct reactivity compared to other similar compounds. While compounds like 2-Chloro-5-(trifluoromethyl)phenyl isocyanate and 2-Chloro-5-(trifluoromethyl)phenylboronic acid have different functional groups (isocyanate and boronic acid, respectively), the chloroformate group in this compound allows for specific reactions such as the formation of carbamates and carbonates.
属性
分子式 |
C8H3Cl2F3O2 |
|---|---|
分子量 |
259.01 g/mol |
IUPAC 名称 |
[2-chloro-5-(trifluoromethyl)phenyl] carbonochloridate |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-5-2-1-4(8(11,12)13)3-6(5)15-7(10)14/h1-3H |
InChI 键 |
WKFJCHLSYVBXPP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















